molecular formula C13H19NO B15209127 2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine

2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine

Cat. No.: B15209127
M. Wt: 205.30 g/mol
InChI Key: ACYDJPDBDQGWRP-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine typically involves the reaction of 3-methoxy-5-methylphenyl derivatives with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution with a halogenated 3-methoxy-5-methylphenyl compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated derivatives, bases like sodium hydride or potassium carbonate

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives

    Substitution: New compounds with different functional groups

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(3-methoxy-5-methylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H19NO/c1-9-4-11(7-12(5-9)15-3)13-6-10(2)8-14-13/h4-5,7,10,13-14H,6,8H2,1-3H3

InChI Key

ACYDJPDBDQGWRP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC(=CC(=C2)C)OC

Origin of Product

United States

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